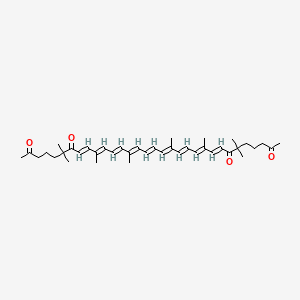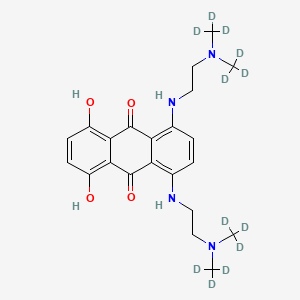
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family This compound is characterized by its unique structure, which includes multiple amino and hydroxyl groups attached to an anthracene backbone The presence of deuterium atoms (denoted by d3) in the methyl groups adds to its distinctiveness
Méthodes De Préparation
The synthesis of 1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione typically involves multiple steps. The process begins with the preparation of the anthracene backbone, followed by the introduction of hydroxyl groups at the 5 and 8 positions. The amino groups are then added through a series of substitution reactions, where the deuterium-labeled methyl groups are incorporated. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives.
Applications De Recherche Scientifique
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The presence of hydroxyl and amino groups allows it to form hydrogen bonds and other interactions with biomolecules, influencing their function and activity. The pathways involved may include oxidative stress, apoptosis, and inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Compared to other anthraquinone derivatives, 1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione is unique due to the presence of deuterium-labeled methyl groups. Similar compounds include:
1,4-Diaminoanthraquinone: Lacks the deuterium labeling and has different substitution patterns.
5,8-Dihydroxy-1,4-naphthoquinone: A simpler structure with fewer amino groups.
Anthraquinone-2-sulfonic acid: Contains a sulfonic acid group instead of amino groups. The uniqueness of this compound lies in its specific substitution pattern and the incorporation of deuterium atoms, which can influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C22H28N4O4 |
|---|---|
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
1,4-bis[2-[bis(trideuteriomethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O4/c1-25(2)11-9-23-13-5-6-14(24-10-12-26(3)4)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3/i1D3,2D3,3D3,4D3 |
Clé InChI |
DBAMBJQJKDHEQX-MGKWXGLJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCNC1=C2C(=C(C=C1)NCCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)C3=C(C=CC(=C3C2=O)O)O)C([2H])([2H])[2H] |
SMILES canonique |
CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



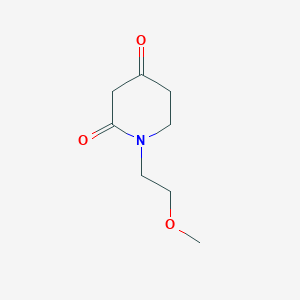
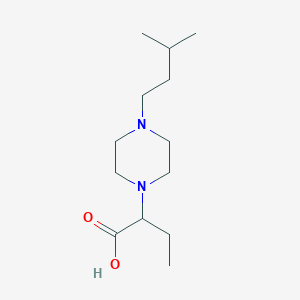
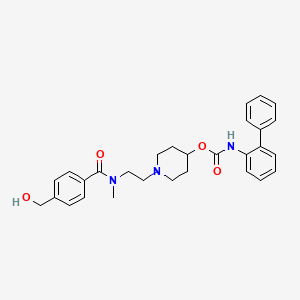

![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)

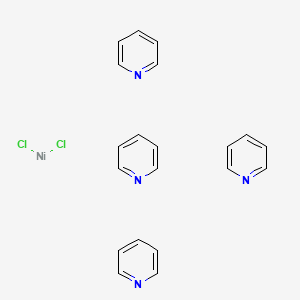

![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
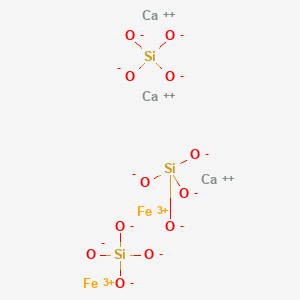
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
